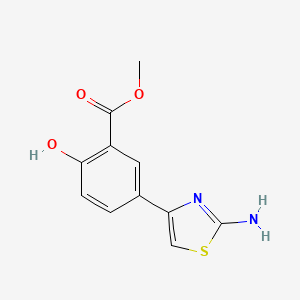
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate is a compound that belongs to the class of organic compounds known as aminothiazoles. These compounds are characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate typically involves the reaction of 2-aminothiazole with methyl 2-hydroxybenzoate under specific conditions. One efficient method involves a catalyst-free, aqueous ethanol-mediated synthesis. This method employs 2-aminothiazole, N’,N’-dimethyl barbituric acid, and different aldehydes at 80°C in an aqueous ethanol medium . The reaction is known for its superior green credentials, faster reaction times, and higher product yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of aqueous ethanol as a solvent and the avoidance of heavy metal catalysts, are likely to be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include various substituted thiazole and benzene derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound acts as an antagonist against the enzyme UDP-N-acetylmuramate/L-alanine ligase, inhibiting bacterial cell wall synthesis.
Anticancer Activity: It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately, cell death.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analogue with similar antimicrobial properties.
Methyl 2-hydroxybenzoate: Known for its use in the synthesis of various esters with biological activities.
Thiazole-based Compounds: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate is unique due to its combined structural features of both the aminothiazole and hydroxybenzoate moieties, which contribute to its enhanced biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C11H10N2O3S |
|---|---|
Molecular Weight |
250.28 g/mol |
IUPAC Name |
methyl 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzoate |
InChI |
InChI=1S/C11H10N2O3S/c1-16-10(15)7-4-6(2-3-9(7)14)8-5-17-11(12)13-8/h2-5,14H,1H3,(H2,12,13) |
InChI Key |
KGOCCNXTBVTMIH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















